molecular formula C14H13IN2O4S B5908473 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5908473
M. Wt: 432.24 g/mol
InChI Key: WKHRYSQOWTZTSN-UHFFFAOYSA-N
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Description

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzylidene group substituted with hydroxy, iodo, and methoxy groups, as well as a thioxodihydropyrimidine core.

Preparation Methods

The synthesis of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzylidene intermediate, followed by the introduction of the thioxodihydropyrimidine moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The methoxy and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy, iodo, and methoxy groups play crucial roles in its binding affinity and reactivity. The thioxodihydropyrimidine core may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include:

  • 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Compared to these compounds, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits unique structural features and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O4S/c1-16-12(19)8(13(20)17(2)14(16)22)4-7-5-9(15)11(18)10(6-7)21-3/h4-6,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHRYSQOWTZTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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